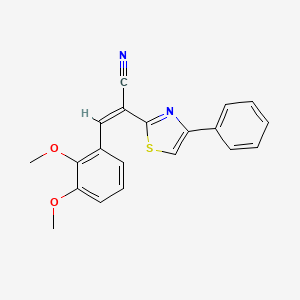![molecular formula C16H16N4O2S B3009834 Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate CAS No. 957045-17-9](/img/structure/B3009834.png)
Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition Properties Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate derivatives have been explored for their corrosion inhibition properties. In particular, pyranpyrazole derivatives, including compounds with structural similarities, have shown significant efficiency in protecting mild steel in acidic environments, making them valuable for industrial pickling processes. Studies employing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods have demonstrated high inhibition efficiencies. These compounds adhere to the metal surface, forming protective layers, as confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM) studies. Theoretical studies using Density Functional Theory (DFT) and molecular dynamic simulations have provided insights into the inhibitor-metal interactions, underscoring their potential industrial applications (Dohare et al., 2017).
Biocidal Properties Research into this compound and its analogs has also revealed promising biocidal properties. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some derivatives have demonstrated excellent biocidal effectiveness, highlighting their potential in developing new antimicrobial agents. The synthesis approach involves hydrolysis and cyclization reactions, leading to compounds with diverse biological activities, which could be leveraged for pharmaceutical applications (Youssef et al., 2011).
Antiglaucoma Activity Notably, pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate compound, have been identified as potent inhibitors of carbonic anhydrase isoenzymes hCA-I and hCA-II. These enzymes are therapeutic targets for antiglaucoma drugs. The synthesized compounds exhibit significant inhibitory effects, outperforming some existing treatments and showcasing a potential pathway for novel antiglaucoma medications (Kasımoğulları et al., 2010).
Antimicrobial and Anticancer Activity Further studies have shown that novel pyrazole derivatives, including those derived from this compound, exhibit significant antimicrobial and anticancer activities. These compounds have been evaluated in vitro against a range of pathogens and cancer cell lines, with some showing higher efficacy than standard drugs. This research underscores the versatility of these compounds in medicinal chemistry, offering potential pathways for developing new therapies for infectious diseases and cancer (Hafez et al., 2016).
Safety and Hazards
特性
IUPAC Name |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRULIYVXOFYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
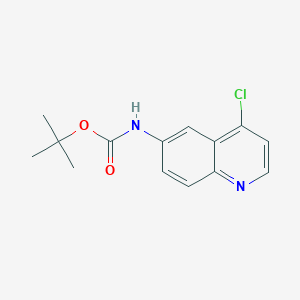
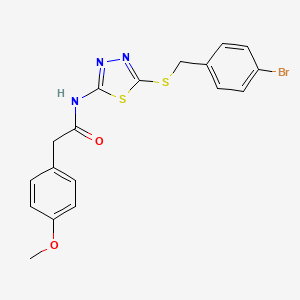
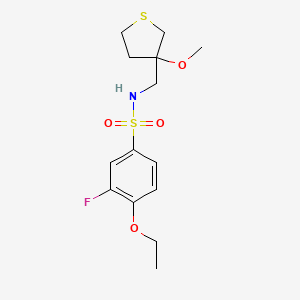
![2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B3009756.png)
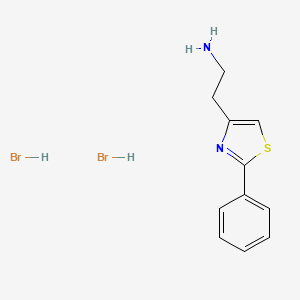
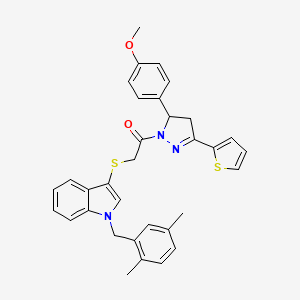

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
